L-Antimony potassium tartrate

Description

Historical Trajectories of Research and Discovery

The scientific inquiry into L-antimony potassium tartrate has followed a path of significant discovery, contributing to fundamental principles in chemistry.

Early Chemical Investigations and Structural Elucidation

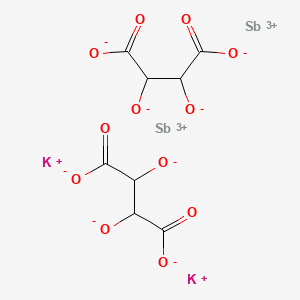

Early investigations into the nature of antimony potassium tartrate date back to the 19th century. wikipedia.org However, the definitive elucidation of its complex structure was a more recent achievement, accomplished through X-ray crystallography studies. These studies revealed that the core of the compound is an anionic dimer of antimony tartrate, specifically [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.org In this structure, the antimony atoms are chelated by the tartrate ligands. The structure of the hydrated form, this compound trihydrate, has also been determined, providing further insight into its solid-state conformation. researchgate.netdrugfuture.com

The preparation of antimony potassium tartrate involves the reaction of potassium hydrogen tartrate and antimony trioxide, which can be represented by the following equation:

2 KOH + Sb₂O₃ + (HOCHCO₂H)₂ → K₂Sb₂(C₄H₂O₆)₂ + 3 H₂O wikipedia.org

This reaction yields the dianionic dimer complex that is central to the structure of tartar emetic.

Role in the Development of Stereoisomerism Theory

The study of tartaric acid and its salts, including antimony potassium tartrate, was instrumental in the development of stereoisomerism. In 1848, Louis Pasteur's meticulous work with tartrate crystals laid the foundation for our understanding of molecular asymmetry. libretexts.orgbritannica.com While investigating the crystalline forms of sodium ammonium (B1175870) tartrate, Pasteur observed two distinct types of crystals that were non-superimposable mirror images of each other. libretexts.org

He painstakingly separated these "right-handed" and "left-handed" crystals and found that their solutions rotated plane-polarized light in opposite directions, a phenomenon known as optical activity. libretexts.org This led him to propose that the molecules themselves possessed an asymmetric arrangement, a revolutionary idea at a time when the structural theory of chemistry was not yet established. libretexts.orgsif.it Pasteur's discovery of enantiomers, molecules that are mirror images of each other, was a landmark achievement that gave birth to the field of stereochemistry. britannica.compasteur.fr His work demonstrated that molecular structure had a three-dimensional nature, a concept that is fundamental to modern chemistry.

Evolution of Research Interests in Antimony(III) Tartrate Complexes

Research interest in antimony(III) tartrate complexes continues to evolve, extending beyond the historical context of tartar emetic. Modern research explores the synthesis, structure, and properties of new and more complex metal antimony tartrates. For instance, single crystals of complex metal antimony tartrates have been synthesized by evaporating aqueous solutions of potassium antimony tartrate with various metal nitrates or chlorides. researchgate.net These studies have revealed layered and chain-like structures formed by the linking of antimony tartrate dimers with other metal ions. researchgate.net

Furthermore, comprehensive potentiometric studies of tartrate complexes with trivalent antimony, as well as arsenic and bismuth, are being conducted to identify new complexes and compute their formation constants. acs.orgnih.gov This research provides a deeper understanding of the speciation and behavior of these complexes in aqueous solutions. The versatility of potassium antimony tartrate as a precursor is also being explored in the synthesis of various antimony-containing materials, including antimony oxides and other complex oxides, through methods like hydrothermal synthesis and thermal decomposition. researchgate.net These modern investigations highlight the enduring relevance of antimony tartrate chemistry in materials science and inorganic chemistry. marketresearchintellect.commdpi.com

| Research Area | Key Findings |

| Structural Chemistry | The core of this compound is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.org |

| Stereochemistry | Pasteur's work with tartrate salts led to the discovery of enantiomers and the foundation of stereochemistry. libretexts.orgbritannica.com |

| Coordination Chemistry | New complex metal antimony tartrates with layered and chain structures have been synthesized. researchgate.net |

| Aqueous Solution Chemistry | Potentiometric studies are used to determine the formation constants of various antimony(III) tartrate complexes. acs.orgnih.gov |

| Materials Science | Potassium antimony tartrate serves as a precursor for the synthesis of antimony oxides and other advanced materials. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;antimony(3+);2,3-dioxidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJUCWZGYWASLH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4K2O12Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64070-10-6, 64070-11-7, 64070-12-8, 11071-15-1 | |

| Record name | meso-Antimony potassium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Antimony potassium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Antimony potassium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimonate(2-), bis[.mu.-[(2R,3R)-2,3-di(hydroxy-.kappa.O)butanedioato(4-)-.kappa.O1:.kappa.O4]]di-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Antimony potassium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques

Conventional Synthetic Pathways

The most established methods for preparing L-antimony potassium tartrate involve the reaction of tartaric acid derivatives with antimony oxides.

The traditional and widely practiced method for synthesizing this compound involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide in an aqueous solution. wikipedia.orgsciencemadness.orgnih.gov The general chemical equation for this reaction is:

2 KC₄H₅O₆ + Sb₂O₃ → K₂(SbO)₂(C₄H₄O₆)₂ + H₂O

This process typically involves heating a slurry of the reactants to reflux for a specific duration, usually between 15 to 30 minutes, to facilitate the dissolution of the solids and formation of the product. sciencemadness.orgyoutube.com The resulting hot solution is then filtered to remove any unreacted starting materials and subsequently cooled to induce crystallization of the this compound. sciencemadness.orgyoutube.com

An alternative approach within this conventional framework utilizes tartaric acid and antimony trioxide. However, this requires a source of potassium ions for the formation of the final product. sciencemadness.org Another variation involves the use of antimony dross from lead smelters as a source of antimony. This industrial residue is leached with hydrochloric acid to extract antimony chloride, which is then hydrolyzed to antimony oxychloride and further to antimony oxide precipitates. This antimony oxide is then reacted with a potassium hydrogen tartrate solution. googleapis.com

A more recent innovation in this conventional pathway involves the use of a freshly prepared antimony acid sol instead of the less soluble antimony trioxide. This liquid-phase reaction with potassium hydrogen tartrate in an aqueous solution aims to produce a high-purity product. google.com

For research-scale synthesis, optimization of reaction conditions is crucial for achieving high purity and yield. Key parameters that are often adjusted include the stoichiometry of the reactants, reaction temperature, and pH.

In a patented method aimed at producing pharmaceutical-grade this compound, specific molar ratios of the reactants are controlled. google.com For instance, the molar ratio of Sb(OH)₃:KC₄H₅O₆:H₂O is maintained at 1:4-12:30-50. The reaction is carried out by heating and stirring for 30 to 60 minutes. The subsequent crystallization process is also carefully controlled, with vacuum concentration at 70-80°C until crystal precipitation begins, followed by pH adjustment of the solution to 5-7 using a potassium hydrogen tartrate solution to maximize the yield of high-purity crystals. google.com

Another method focusing on utilizing antimony-bearing residues specifies maintaining the pH of the reaction mixture between 2.0 and 5.5 through the addition of sulfuric acid. googleapis.com The reaction temperature is also a critical factor, with a desired range between 50°C and 90°C. googleapis.com The purity of the potassium hydrogen tartrate used is also a consideration, with a purity of over 99% being preferred. googleapis.com

Table 1: Conventional Synthesis Optimization Parameters

| Parameter | Optimized Range/Condition | Purpose |

|---|---|---|

| Reactant Ratio | Sb(OH)₃:KC₄H₅O₆:H₂O = 1:4-12:30-50 | To ensure complete reaction and high yield. google.com |

| Reaction Temperature | 50°C - 90°C | To control the reaction rate and solubility of reactants. googleapis.com |

| pH | 2.0 - 5.5 or 5-7 | To optimize product formation and crystallization. googleapis.comgoogle.com |

| Crystallization | Vacuum concentration at 70-80°C, followed by cooling | To induce the precipitation of pure crystals. google.com |

Advanced Synthetic Approaches

More contemporary methods for synthesizing this compound and related materials explore novel techniques that offer advantages in terms of product morphology and properties.

Hydrothermal synthesis is an advanced method that has been employed for the preparation of various antimony-containing materials, using this compound as a precursor. This technique involves carrying out the reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel.

For instance, antimony trioxide (Sb₂O₃) has been prepared via a hydrothermal method using this compound as the starting material. researchgate.netresearchgate.net In a specific application, undoped and Sn-doped Sb₂Se₃ films for solar hydrogen production were fabricated using a hydrothermal method where potassium antimony tartrate trihydrate served as the antimony source. acs.org This process involved dissolving the precursor in water and reacting it with other reagents under controlled temperature conditions. acs.org

Hydrothermal synthesis has also been utilized to create novel potassium phosphatoantimonates. acs.org In a typical procedure, this compound is dissolved in deionized water, followed by the addition of hydrogen peroxide, phosphoric acid, and potassium hydroxide. The resulting mixture is then subjected to hydrothermal conditions, leading to the crystallization of new complex structures. acs.org The crystallization temperature in these hydrothermal syntheses can range from 160 to 250 °C. acs.org

The thermal decomposition of this compound serves as a valuable route for the synthesis of various potassium antimony oxides. researchgate.netresearchgate.net When heated, this compound undergoes a series of transformations, losing its water of crystallization at around 100°C and subsequently decomposing at higher temperatures to form different oxide phases. google.comharpercollege.edu

Studies have shown that calcination of potassium-antimony tartrate trihydrate at temperatures ranging from 300 to 800 °C results in the formation of mixed potassium and antimony oxides. The specific phase obtained is dependent on the calcination temperature. researchgate.net For example, phases such as KSb₃O₅, K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆, and KSbO₃ have been successfully synthesized through the thermal decomposition of this compound. researchgate.netresearchgate.net The decomposition process and the resulting products are typically characterized using techniques like thermogravimetric analysis (TGA), powder X-ray diffraction (PXRD), and Fourier transform infrared spectroscopy (FT-IR). researchgate.netresearchgate.net The TGA profile of this compound typically shows mass loss in three distinct regions corresponding to dehydration and decomposition. researchgate.netresearchgate.net

Table 2: Products from Thermal Decomposition of this compound

| Calcination Temperature | Resulting Antimony Material |

|---|---|

| 300 °C - 800 °C | Potassium and antimony mixed oxides researchgate.net |

| Varies | KSb₃O₅, K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆, KSbO₃ researchgate.netresearchgate.net |

Derivatization Strategies for Research Applications

While this compound itself has various applications, its derivatization allows for the creation of new compounds with tailored properties for specific research purposes.

One area of research involves the complexation of this compound with other organic molecules. For example, a complex of antimony with quercetin (B1663063) has been synthesized using L-antimony(III) potassium tartrate trihydrate and quercetin anhydrous. researchgate.net This derivatization aims to explore the characteristics and potential applications of the resulting complex.

Furthermore, this compound is used as a starting material in the synthesis of other organometallic compounds and materials for research. It can be used to prepare antimony(III) stock solutions for various experimental purposes. sigmaaldrich.com The reactivity of the tartrate and antimony components allows for a range of chemical modifications. Research has also explored the influence of this compound on the properties of other crystalline materials, such as in the study of its effect on L-alanine (B1666807) single crystals. dntb.gov.ua

Advanced Structural Characterization and Coordination Chemistry

Crystallographic Studies of Antimony(III) Tartrate Complexes

X-ray crystallography has been pivotal in determining the precise three-dimensional structure of antimony tartrate complexes, revealing details from the core coordination geometry to the influence of counterions on the extended crystal lattice.

The most common structural motif for antimony(III) tartrates with monovalent or divalent cations is a binuclear complex. d-nb.info In the case of L-antimony potassium tartrate, the core is an anionic dimer with the formula [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.org

Typical Coordination Geometry in Binuclear Antimony Tartrate

| Parameter | Description |

|---|---|

| Central Ions | Two Antimony(III) ions |

| Bridging Ligands | Two L-tartrate(4-) ions |

| Coordination Number of Sb | 4 (from oxygen atoms) |

| Coordinating Groups | Carboxyl and hydroxyl oxygens from each tartrate |

| Molecular Geometry | Distorted square pyramid / Distorted trigonal bipyramid |

| Overall Complex Formula | [Sb₂(C₄H₂O₆)₂]²⁻ |

| Molecular Symmetry | D₂ |

While the binuclear [Sb₂(C₄H₂O₆)₂]²⁻ anion is the archetypal building block, research has uncovered novel structural units in related complexes, particularly when different counterions are introduced.

A notable example is a magnesium antimony tartrate, which features a novel trinuclear antimony tartrate complex group with the formula [Sb₃(C₄H₂O₆)₂(C₄H₄O₆)(C₄H₅O₆)]. d-nb.infosyr.edu In another instance, a complex with silver(I) was found to form an unusual complex tetramer, [Ag₄Sb₄(C₄H₂O₆)₄(H₂O)₄]. researchgate.net These findings demonstrate that the coordination chemistry of antimony tartrate is versatile, extending beyond the simple dimeric structure. d-nb.inforesearchgate.net

Reported Unusual Antimony Tartrate Structural Units

| Complex Formula | Associated Cation | Key Structural Feature | Reference |

|---|---|---|---|

| [Sb₃(C₄H₂O₆)₂(C₄H₄O₆)(C₄H₅O₆)] | Mg²⁺ | Novel trinuclear antimony tartrate cluster | d-nb.infosyr.edu |

| [Ag₄Sb₄(C₄H₂O₆)₄(H₂O)₄] | Ag⁺ | Complex tetrameric repeating unit | researchgate.net |

The choice of counterion has a profound effect on the crystal packing and the formation of extended supramolecular structures. The binuclear [Sb₂(C₄H₂O₆)₂]²⁻ unit can act as a secondary building unit (SBU), linking to metal cations to form frameworks of varying dimensionality. researchgate.netacs.org

0D and 1D Structures: When reacted with lanthanide ions, the [Sb₂(C₄H₂O₆)₂]²⁻ SBU can form isolated 0D structures or link to two lanthanide ions to create 1D linear chains. acs.org

2D Structures: In certain lanthanide complexes, the SBU uses all four of its free tartrate oxygen atoms to coordinate to four metal ions, creating infinite 2D layers. acs.org

3D Structures: In thallium antimony(III) tartrate dihydrate (Tl₂[Sb₂((+)C₄H₂O₆)₂]·2H₂O), the binuclear antimony tartrate groups act as chelate ligands for thallium cations. d-nb.info These units are linked by dimer groups of [Tl₂O₈(H₂O)₂], resulting in a complex three-dimensional network. researchgate.net Similarly, in magnesium antimony tartrate, layers of the antimony tartrate complex are separated by octahedrally coordinated magnesium atoms ([Mg(H₂O)₆]) and water molecules, forming a layered structure. d-nb.inforesearchgate.net The way counterions influence the properties of amorphous salts has also been noted as a significant factor in materials science. nih.gov

Spectroscopic Investigations of Molecular Structure and Bonding

Spectroscopic methods, including vibrational and electronic spectroscopy, provide complementary information to crystallographic studies by probing the nature of chemical bonds and the electronic environment within the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in confirming the coordination of the tartrate ligand to the antimony center. The spectra exhibit characteristic bands that correspond to specific molecular vibrations. d-nb.info

In the IR spectrum of this compound, a broad band in the 3600–3200 cm⁻¹ region is attributed to the O-H stretching modes of water molecules. d-nb.info Bands assigned to the antisymmetric stretching of the carboxylate groups (COO⁻) appear in the 1680–1500 cm⁻¹ range. d-nb.infonih.gov The symmetric stretching modes of the carboxylate are found between 1380–1310 cm⁻¹. d-nb.info The presence of bands corresponding to the Sb-O bond in the lower frequency region (around 747 and 665 cm⁻¹) is direct evidence of the metal-ligand interaction. nih.gov

Vibrational Band Assignments for Thallium Antimony(III) Tartrate (TlSbT)

| Wavenumber (cm⁻¹) IR | Wavenumber (cm⁻¹) Raman | Tentative Assignment |

|---|---|---|

| 3600-3200 | - | ν(O-H) of water molecules |

| 2900-2830 | 2900-2830 | ν(C-H) of tartrato ligands |

| 1680-1500 | - | Antisymmetric ν(COO⁻) and δ(H₂O) |

| 1380-1310 | - | Symmetric ν(COO⁻) |

| 1150-860 | 1150-860 | ν(C-O) and ν(C-C) |

Data sourced from vibrational spectra of Tl₂[Sb₂((+)C₄H₂O₆)₂]·2H₂O, a close analogue to the potassium salt. d-nb.info

Electronic spectroscopy, typically UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. For this compound itself, the antimony(III) ion does not exhibit absorption in the near-UV and visible range. nih.gov Optical transmission studies on single crystals of antimony potassium tartrate show that the material is transparent in the entire visible region, with a UV cut-off wavelength reported at 284 nm. researchgate.net This indicates that the electronic transitions for the complex lie in the deep UV region. Consequently, UV-Vis spectroscopy is more commonly applied to study the formation of complexes between antimony potassium tartrate and other chromophoric molecules or in the analysis of its decomposition products, rather than for direct analysis of its intrinsic electronic structure. researchgate.netresearchgate.net

Chirality and Stereochemical Aspects

The chirality of this compound, chemically known as potassium antimonyl tartrate with the formula K₂Sb₂(C₄H₂O₆)₂, is a defining feature that underpins its utility as a chiral resolving agent. wikipedia.org The core of the compound is the binuclear anionic complex, bis(μ-L-tartrato)-diantimonate(III), [Sb₂(L-tart)₂]²⁻. nih.govcore.ac.uk This complex possesses D₂ molecular symmetry, with two Sb(III) centers. wikipedia.org In this structure, each antimony atom is coordinated by a hydroxyl and a carboxyl oxygen atom from two different L-tartrate ligands, resulting in a fourfold oxygen coordination for each Sb(III) center. d-nb.info The stereochemically active lone pair of electrons on each Sb³⁺ ion influences the coordination geometry, causing it to be a distorted trigonal bipyramid. d-nb.infoiucr.org This inherent and well-defined chirality, derived from the L-tartaric acid precursor, is the basis for its application in stereochemical studies.

This compound is a well-established resolving agent used to separate enantiomers from a racemic mixture, thereby enabling the investigation of optical isomers and the determination of enantiomeric purity. wikipedia.orgchempedia.info Its efficacy stems from its ability to form diastereomeric complexes with the enantiomers of a chiral compound, which exhibit different properties, such as solubility, allowing for their separation.

A prominent application is in the optical resolution of chiral metal complexes. For instance, it has been successfully used to resolve the enantiomers of tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and tris(phenanthroline)osmium(II) ([Os(phen)₃]²⁺) complexes. rsc.org In a typical procedure, an aqueous solution of this compound is added to a solution containing the racemic metal complex. rsc.org The [Sb₂(L-tart)₂]²⁻ anion selectively precipitates one of the enantiomers as a diastereomeric salt. For example, when resolving [Ru(phen)₃]Cl₂, the Λ-isomer precipitates as Λ-[Ru(phen)₃][Sb₂((+)-tartrate)₂], leaving the Δ-isomer in the supernatant. rsc.org The separated diastereomer can then be treated to remove the resolving agent, yielding the enantiomerically pure complex. The optical purity of the resolved complexes can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. rsc.org

The table below summarizes the results of optical purity analysis for metal complexes resolved using this compound.

| Metal Complex | Isomer | Enantiomeric Excess (%) |

| Ru(phen)₃₂ | Λ | 96.0 |

| Δ | 95.3 | |

| Os(phen)₃₂ | Λ | 98.9 |

| Δ | 98.5 | |

| Data sourced from Kuroda et al. rsc.org |

The ability of this compound to distinguish between enantiomers is rooted in the specific intermolecular interactions that occur during complexation. The mechanism of this chiral recognition has been explored through various methods, most notably electrospray ionization mass spectrometry (ESI-MS). nih.govidexlab.compolyu.edu.hk These studies investigate the differential association between the chiral anion [Sb₂(L-tart)₂]²⁻ and the optical isomers of a target molecule. nih.govacs.org

ESI-MS experiments can detect weak intermolecular associations in solution, allowing for a sensitive analysis of chiral recognition. nih.govcore.ac.uk For example, the association between the [Sb₂(L-tart)₂]²⁻ anion and the isomeric bis(L-alaninate) ethylenediamine (B42938) cobalt(III) complex ions, [Co(L-ala)₂(en)]⁺, has been studied. nih.govacs.org The results showed a clear difference in the intensity of the association ions formed with the Δ and Λ isomers of the cobalt complex, indicating that [Sb₂(L-tart)₂]²⁻ recognizes the chirality of the complex in solution. core.ac.uk

The primary mechanisms governing this recognition are believed to be steric hindrance and intermolecular hydrogen bonding. nih.govcore.ac.uk A proposed model suggests that the chiral anion interacts with the metal complex along a C₂ axis. core.ac.uk For a Λ-tris chelate-type complex, this association is favorable. However, for the corresponding Δ isomer, steric hindrance from the carboxyl groups of the [Sb₂(L-tart)₂]²⁻ molecule makes the association more difficult. core.ac.uk

Similar principles apply to the chiral recognition of organic molecules. Studies on the association of [Sb₂(L-tart)₂]²⁻ with the enantiomers of 2-thiazolidinecarboxylic acid (2-THC) also demonstrated stereoselectivity. nih.gov The proposed interaction model involves both hydrogen bonding between the NH group of 2-THC and the oxygen atoms of the tartrate, as well as an interaction between the sulfur atom of 2-THC and the antimony atom (a Hard and Soft Acids and Bases - HSAB interaction). nih.gov The relative intensities of the associated ions in the ESI-MS spectrum change as one enantiomer racemizes, providing a method to track the process and predict the absolute configuration of the isomers. nih.gov

The table below presents findings from an ESI-MS study on the association of [Sb₂(L-tart)₂]²⁻ and its D-isomer with enantiomers of 2-thiazolidinecarboxylic acid (2-THC), showing the change in relative ion intensity during racemization.

| Chiral Selector | Analyte | Observation during Racemization |

| [Sb₂(L-tart)₂]²⁻ | (+)-2-THC | Intensity of associated ion increases as (+)-2-THC converts to (-)-isomer. |

| (-)-2-THC | Intensity of associated ion decreases as (-)-2-THC converts to (+)-isomer. | |

| [Sb₂(D-tart)₂]²⁻ | (+)-2-THC | Opposite effect observed; intensity decreases as (+)-2-THC converts to (-)-isomer. |

| (-)-2-THC | Opposite effect observed; intensity increases as (-)-2-THC converts to (+)-isomer. | |

| Data sourced from Arakawa et al. nih.gov |

These detailed investigations into complexation phenomena highlight that the chiral recognition capability of this compound is a result of specific, multi-point interactions that are stereochemically dependent.

Molecular Interactions and Biochemical Pathways Non Clinical Focus

Ligand Binding Studies with Biomolecules

The biological activity of L-antimony potassium tartrate is significantly influenced by its ability to bind to various biomolecules, which can alter their structure and function.

Interactions with Protein Structures and Conformation

This compound has been shown to interact with proteins, leading to conformational changes. Studies using fluorescence and UV-vis spectroscopy have demonstrated that antimony potassium tartrate can form a modestly bound 1:1 complex with bovine serum albumin (BSA). researchgate.net This interaction leads to fluorescence quenching and alterations in the microenvironment of the protein's amino acid residues, indicating a change in the protein's conformation. researchgate.net The binding is characterized by a static quenching mechanism, suggesting the formation of a stable complex. researchgate.net The primary binding mechanism involves the interaction of antimony with sulfhydryl groups on proteins. inchem.orgwho.int

Complexation with Peptides and Thiols in Model Systems

A crucial aspect of this compound's biochemistry is its interaction with peptides and thiols, particularly glutathione (B108866) (GSH). The deprotonated thiol group of the cysteine residue in glutathione is the primary binding site for the trivalent antimony (Sb(III)) from this compound. nih.govresearchgate.net This interaction results in the formation of a stable complex with a stoichiometry of [Sb(GS)3]. nih.govresearchgate.net Despite its thermodynamic stability, this complex is kinetically labile, meaning the exchange of GSH between its free and antimony-bound forms is rapid, especially at biological pH. nih.govresearchgate.net This facile exchange is thought to be important for the transport of Sb(III) within biological systems. nih.gov

Enzyme Inhibition and Modulation in In Vitro Systems

The interaction of this compound with enzymes is a key area of research, revealing its potential to modulate critical biochemical pathways.

Investigation of Antimony(III) Binding to Enzyme Active Sites

Trivalent antimony (Sb(III)) from this compound is a known inhibitor of several enzymes, primarily through its interaction with sulfhydryl groups in the enzyme's active site. inchem.orgt3db.ca This binding can disrupt the enzyme's catalytic function.

One significant target is glutathione S-transferase (GST) , an enzyme involved in detoxification. Sb(III) acts as a competitive inhibitor of GST with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), with an apparent inhibition constant (Ki) of 0.018 mM. nih.gov The 50% inhibition concentration (IC50) for GST from human erythrocytes is 0.05 mM. nih.gov

Another key enzyme affected is trypanothione reductase , which is crucial for maintaining the redox balance in certain parasites. mdpi.com Sb(III) inhibits this enzyme by forming a complex with it. mdpi.com

Furthermore, this compound has been shown to inhibit glutathione peroxidase and pyruvate (B1213749) dehydrogenase in cardiac myocytes. nih.gov The inhibition of pyruvate dehydrogenase was observed as early as one hour after treatment. nih.gov It also acts as an inhibitor of phosphofructokinase , a key enzyme in the glycolytic pathway. t3db.ca Research has also indicated that antimony(III) complexes can inhibit glutathione reductase activity in chloroplasts. researchgate.net

Interactive Data Table: Enzyme Inhibition by this compound

| Enzyme | Organism/System | Type of Inhibition | IC50 / Ki | Reference |

| Glutathione S-transferase | Human erythrocytes | Competitive | Ki: 0.018 mM | nih.gov |

| Glutathione S-transferase | Human erythrocytes | - | IC50: 0.05 mM | nih.gov |

| Trypanothione reductase | Leishmania | Complex formation | - | mdpi.com |

| Glutathione Peroxidase | Rat cardiac myocytes | - | - | nih.gov |

| Pyruvate Dehydrogenase | Rat cardiac myocytes | - | - | nih.gov |

| Phosphofructokinase | - | Inhibitor | - | t3db.ca |

| Glutathione Reductase | Chloroplast | Inhibitor | - | researchgate.net |

Role in the Catalytic Mechanisms of Metalloid-Transforming Enzymes

The transformation of antimony between its different oxidation states is a critical aspect of its biogeochemistry, often mediated by microbial enzymes. While research on specific enzymes that directly utilize this compound is ongoing, the broader field of metalloid-transforming enzymes provides insights into potential mechanisms.

Microorganisms have developed various strategies to cope with antimony toxicity, including oxidation, reduction, and methylation. nih.govrsc.org Enzymes involved in arsenic metabolism often show cross-reactivity with antimony. For instance, the respiratory arsenate reductase ArrAB and the cytoplasmic arsenite oxidase AioAB have been implicated in antimony transformations. researchgate.net More recently, a specific antimonite oxidase, AnoA, has been identified. researchgate.net While these enzymes have not been explicitly studied with this compound as the substrate, they represent the catalytic machinery capable of transforming trivalent antimony, the active form in the compound. The transformation of Sb(III) to the less toxic pentavalent form, Sb(V), is a key detoxification pathway in some bacteria. researchgate.net

Fundamental Effects on Cellular Processes (Non-Therapeutic)

Beyond specific molecular targets, this compound exerts fundamental effects on cellular processes, primarily through the induction of oxidative stress and disruption of thiol homeostasis.

Exposure of cells to this compound leads to a depletion of reduced glutathione (GSH) and a decrease in protein thiol levels. nih.govnih.gov In cultured cardiac myocytes, this was accompanied by a transient increase in oxidized glutathione (GSSG) levels. nih.gov This disruption of the cellular redox balance and depletion of key antioxidants can lead to oxidative stress. nih.gov The generation of reactive oxygen species (ROS) appears to be an early event in cells exposed to antimony compounds. nih.gov This oxidative stress can, in turn, cause damage to other cellular components. nih.gov Furthermore, this compound has been shown to decrease ATP levels in cardiac myocytes, although this effect appears to be secondary to other cellular changes. nih.gov

Molecular Pathways Influenced in Cellular Models

This compound, also known as potassium antimonyl tartrate (PAT), has been observed to influence a variety of molecular pathways in in vitro cellular models. Its mechanisms of action, while not fully elucidated, involve the induction of apoptosis, modulation of inflammatory signaling, and interaction with key cellular components. toku-e.com

One of the primary mechanisms attributed to PAT is the induction of apoptosis, or programmed cell death. In human lymphoid malignant cell lines, including Jurkat, Molt-4, Nalm-6, Daudi, Raji, and Rec1, PAT was found to inhibit cell growth and trigger apoptosis. nih.govresearchgate.net This apoptotic process is associated with the externalization of phosphatidylserine, DNA fragmentation, loss of mitochondrial potential, and is dependent on caspase activity. toku-e.comnih.govresearchgate.net The toxicity of PAT in these cells appears to be modulated by the cellular redox status. The pro-oxidant buthionine sulphoximine enhances its apoptotic effects, while the antioxidant N-acetylcysteine abolishes them, suggesting that an enhanced production of reactive oxygen species (ROS) is a key component of its mechanism. nih.govresearchgate.net

In addition to its pro-apoptotic effects, PAT influences inflammatory pathways. In in vitro models of psoriasis using primary human keratinocytes, PAT demonstrated an ability to inhibit pro-inflammatory pathways, specifically NF-κB and STAT3 signaling. mdpi.com This inhibition led to a reduction in the expression of psoriasis-associated genes and the secretion of pro-inflammatory cytokines. mdpi.com

The interaction with the tripeptide glutathione (GSH) is also a significant aspect of PAT's biochemical activity. nih.gov Studies using NMR spectroscopy and electrospray ionization mass spectrometry have shown that the trivalent antimony (Sb(III)) in PAT binds to the deprotonated thiol group of the cysteine residue in GSH, forming a stable [Sb(GS)3] complex. nih.gov Although thermodynamically stable, this complex is kinetically labile, allowing for a rapid exchange of GSH. This facile exchange may be important for the transport of Sb(III) within cells and tissues. nih.gov It has also been noted that PAT can inhibit phosphofructokinase, a key enzyme in the glycolytic pathway. t3db.ca

Furthermore, in models using the parasite Leishmania donovani, the expression of mitogen-activated protein kinase 1 (LdMAPK1) was found to modulate susceptibility to antimony. asm.org Overexpression of LdMAPK1 rendered the parasites more sensitive to PAT, which was linked to an increase in antimony-induced apoptosis. This sensitivity was associated with the negative regulation of P-glycoprotein (P-gp)-type efflux pumps; increased LdMAPK1 expression led to decreased pump activity, potentially causing greater intracellular accumulation of the compound. asm.org

| Cell Model | Influenced Pathway | Observed Effect | Reference |

|---|---|---|---|

| Human Lymphoid Malignant Cells (Jurkat, Daudi, etc.) | Apoptosis (Caspase-dependent, ROS-mediated) | Inhibition of cell growth, induction of apoptosis, loss of mitochondrial potential. | nih.govresearchgate.net |

| Primary Human Keratinocytes (Psoriasis Model) | NF-κB and STAT3 Signaling | Inhibition of pro-inflammatory pathways, reduced cytokine secretion. | mdpi.com |

| Leishmania donovani Promastigotes | MAPK1 Signaling / P-glycoprotein Efflux | LdMAPK1 negatively regulates P-gp efflux pumps, modulating antimony sensitivity and apoptosis. | asm.org |

| General Cellular Models | Glycolysis | Inhibition of phosphofructokinase. | t3db.ca |

| Red Blood Cells | Glutathione (GSH) Conjugation | Formation of a kinetically labile [Sb(GS)3] complex, facilitating transport. | nih.gov |

Investigation of Receptor Tyrosine Kinase Modulation in Cell Lines

Research has identified this compound (PAT) as an inhibitor of angiogenesis, the formation of new blood vessels, through its modulation of receptor tyrosine kinases (RTKs) in endothelial cells. researchgate.netnih.gov In studies using human umbilical vein endothelial cells (HUVECs), PAT was shown to inhibit the proliferation, migration, and tube formation of these cells in a dose-dependent manner. nih.gov

The mechanism behind these anti-angiogenic effects involves the suppression of several critical RTKs. researchgate.netnih.gov Specifically, PAT inhibits the activation of:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Fibroblast Growth Factor Receptor 1 (FGFR1)

Fibroblast Growth Factor Receptor 2 (FGFR2)

Tyrosine kinase with immunoglobulin-like and epithelial growth factor-like domains 2 (TIE2)

Erb-b2 receptor tyrosine kinase 2 (ERBB2, also known as HER2) researchgate.net

This inhibition occurs at concentrations in the micromolar range. researchgate.net By suppressing the activation of these receptors, PAT effectively blocks the signaling cascades that drive angiogenesis. researchgate.netnih.gov Furthermore, PAT was found to specifically block the activation of downstream signaling molecules, including Src and focal adhesion kinase (FAK), in HUVECs. researchgate.netnih.gov

It is important to distinguish the activity of trivalent antimony (Sb(III)), the form present in PAT, from pentavalent antimony (Sb(V)). While some Sb(V) compounds like sodium stibogluconate (B12781985) have been shown to be potent inhibitors of protein tyrosine phosphatases (PTPases) such as SHP-1 and PTP1B, PAT (Sb(III)) does not exhibit this activity. aai.org In vitro assays demonstrated that PAT failed to inhibit PTPases and, consequently, did not enhance IL-3-induced Stat5 phosphorylation in Baf3 cells, a downstream effect of PTPase inhibition. aai.org This indicates that the kinase-modulating activity of PAT is specific to certain receptor tyrosine kinases and does not extend to the broad inhibition of protein tyrosine phosphatases.

| Receptor Tyrosine Kinase (RTK) | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of activation. | researchgate.net |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of activation. | researchgate.net |

| Fibroblast Growth Factor Receptor 2 (FGFR2) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of activation. | researchgate.net |

| Tyrosine kinase with immunoglobulin-like and epithelial growth factor-like domains 2 (TIE2) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of activation. | researchgate.net |

| Erb-b2 receptor tyrosine kinase 2 (ERBB2/HER2) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of activation. | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of antimony compounds, offering a balance between computational cost and accuracy. For L-antimony potassium tartrate, DFT calculations have been instrumental in understanding its electronic nature and the specifics of its coordination environment.

DFT studies have been employed to predict the electronic characteristics of the antimony tartrate dianion, [Sb₂(C₄H₂O₆)₂]²⁻. These calculations provide valuable information about the distribution of electrons within the molecule, which is key to understanding its reactivity.

A notable application of DFT has been in the determination of electron detachment energies. A photoelectron imaging study utilized DFT with the M06-2X and M11 functionals to calculate the vertical detachment energy (VDE) and adiabatic detachment energy (ADE). worktribe.com The VDE, which represents the energy required to remove an electron without changing the molecular geometry, and the ADE, the energy difference between the ground state of the anion and the ground state of the neutral molecule, are fundamental electronic properties. The calculated values, while showing some variation from experimental results, provide a theoretical basis for interpreting the electronic behavior of the dianion. worktribe.com

Furthermore, DFT calculations can elucidate the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other chemical species, indicating sites susceptible to nucleophilic or electrophilic attack. While specific HOMO-LUMO gap energies for this compound are not extensively reported in readily available literature, the methodologies for their calculation are well-established within the framework of DFT.

The precise three-dimensional arrangement of atoms in this compound is a key determinant of its properties. X-ray crystallography has established the fundamental structure, revealing a dimeric anion where two antimony(III) centers are bridged by two tartrate ligands. wikipedia.org DFT calculations complement these experimental findings by providing optimized geometries and insights into the nature of the chemical bonds.

The core of the complex is the [Sb₂(C₄H₂O₆)₂]²⁻ anion, which possesses D₂ molecular symmetry. wikipedia.org Each Sb(III) center is in a distorted square pyramidal coordination environment. wikipedia.org This geometry is a consequence of the coordination to two carboxylate oxygen atoms and two hydroxyl oxygen atoms from the tartrate ligands, as well as the influence of a stereochemically active lone pair of electrons on the antimony atom.

Theoretical studies have confirmed this binuclear, tartrato-bridged geometry. researchgate.net DFT and ab initio (MP2) methods have been used to model this structure, providing calculated bond lengths and angles that can be compared with experimental crystallographic data. researchgate.net Analysis of the bond character, often through techniques like Natural Bond Orbital (NBO) analysis, can quantify the degree of covalent and ionic character in the Sb-O bonds, offering a deeper understanding of the coordination environment. These computational approaches are essential for rationalizing the stability of the dimeric structure. researchgate.net

Molecular Dynamics Simulations of Solvation and Interactions

While DFT is excellent for describing the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of molecules over time, particularly their interactions with a solvent. For this compound, which is soluble in water, MD simulations can model the process of solvation and the structure of the surrounding solvent molecules.

Classical MD simulations have been used in conjunction with DFT to model the behavior of the antimony tartrate dianion in the gas phase, particularly in studies of its photodetachment. worktribe.com These simulations can model the trajectory of an outgoing electron under the influence of the repulsive Coulomb barrier of the dianion. worktribe.com In such models, the dianion can be represented as a collection of point charges, with the magnitudes of these charges derived from DFT calculations, such as Mulliken population analysis. worktribe.com

In the context of solvation, MD simulations can provide detailed information about the hydration shell of the [Sb₂(C₄H₂O₆)₂]²⁻ anion and the associated potassium cations. By simulating the movement of hundreds or thousands of water molecules around the complex, it is possible to determine the average number of water molecules in the first and second solvation shells, their orientation, and the average residence time. These simulations can also calculate the solvation free energy, which is a measure of the thermodynamic stability of the solute in the solvent. While specific, detailed MD studies on the solvation of this compound are not widely published, the methodology is well-suited to explore these phenomena. For instance, MD simulations are frequently used to investigate the solvation structures of potassium salts in various electrolytes, providing a framework for how such studies on this compound would be conducted. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Chemical Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity. mdpi.com While extensively used in drug discovery, these models are also valuable in broader chemical research for predicting the properties and activities of new compounds.

For antimony compounds, QSAR modeling is a developing area of research. Studies have begun to apply these techniques to understand the biological activities of various antimony complexes. For example, QSAR models have been developed to correlate the structural features of antimony(III) complexes with their anti-leishmanial activity. researchgate.net In such studies, descriptors derived from DFT calculations—such as electronic properties (e.g., atomic charges) and bond characteristics (e.g., bond orders)—are used to build a mathematical model that can predict the activity of other, untested compounds. researchgate.net

A review of antimony compounds with potential anti-tumor activity highlighted the first-time application of QSAR modeling to this class of molecules. nih.gov This indicates a growing interest in using computational approaches to systematically explore the chemical space of antimony complexes for various applications.

The general workflow for developing a QSAR model involves several key steps:

Data Set Assembly : A collection of compounds with known activities or properties is gathered.

Descriptor Calculation : A wide range of numerical descriptors that characterize the chemical structure (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity. acs.org

Validation : The model is rigorously tested to ensure its statistical significance and predictive power. acs.org

For this compound, SAR and QSAR models could be developed to predict its efficacy as a resolving agent, its interactions with other molecules, or its potential in other areas of chemical research, thereby guiding the synthesis and testing of new related structures.

Advanced Analytical Methodologies and Chemical Sensing

Development of Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method like chromatography with a sensitive detection method, are powerful tools in analytical chemistry. nih.govsemanticscholar.orgmdpi.com They offer extremely low detection limits, high precision, and enhanced reliability by minimizing interferences. nih.govresearchgate.net L-antimony potassium tartrate is integral to the development and application of these techniques, particularly in speciation and chiral analysis.

The environmental toxicity and biological reactivity of antimony are highly dependent on its oxidation state. semanticscholar.org Compounds of trivalent antimony, Sb(III), are generally considered to be about ten times more toxic than those of pentavalent antimony, Sb(V). nih.gov Therefore, simply measuring the total antimony concentration is insufficient; speciation analysis to differentiate and quantify Sb(III) and Sb(V) is crucial. capes.gov.br

Hyphenated chromatographic techniques are the primary methods for antimony speciation. semanticscholar.orgnih.gov These methods typically involve a liquid chromatography (LC) or ion chromatography (IC) system to separate the antimony species, which are then quantified by a highly sensitive detector, such as an inductively coupled plasma-mass spectrometer (ICP-MS) or an atomic absorption spectrometer (AAS). semanticscholar.orgpan.pl

In this context, this compound (C₄H₄KO₇Sb) serves as a primary standard for the Sb(III) form in these analytical procedures. pan.pl For instance, in high-performance liquid chromatography coupled with hydride generation atomic absorption spectrometry (HPLC-HG-AAS), standard solutions of potassium antimony tartrate are used to calibrate the instrument for Sb(III) determination. pan.pl

Researchers have developed various hyphenated systems for this purpose. A common approach is to use an anion-exchange column to separate the anionic forms of antimony. pan.pl The separated species are then directed to a detector for quantification. A method coupling liquid chromatography with inductively coupled plasma-optical emission spectrometry (LC-ICP-OES) has been shown to be simple and reliable for the simultaneous separation and quantification of Sb(III) and Sb(V) in aqueous samples. nih.gov

Performance of LC-ICP-OES for Antimony Speciation Analysis nih.gov

| Parameter | Sb(III) | Sb(V) | Wavelength (nm) |

|---|---|---|---|

| Limit of Detection (LOD) | 24.9 - 32.3 µg/L | 36.2 - 46.0 µg/L | Various |

| Limit of Quantification (LOQ) | 80.7 µg/L | 49.9 µg/L | 217.582 |

| Recovery | >90% | >90% | Various |

| Variation Coefficient | 0.1 - 5.0% | Various |

This compound is a classical chiral resolving agent. wikipedia.org In stereochemistry, chiral resolution is the process of separating a racemic mixture (a mixture containing equal amounts of left- and right-handed enantiomers) into its pure components. wikipedia.org As an anion, antimony potassium tartrate can form diastereomeric salts with chiral cations, a principle that can be exploited for separation. wikipedia.org

This property is utilized in chromatography for chiral recognition. For example, it can be used as an eluting agent in ion-exchange chromatography to separate metal complex cations. core.ac.uk The differential interaction between the chiral tartrate complex and the enantiomers of the analyte allows for their separation. core.ac.uk

Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to study and apply this chiral recognition ability. acs.orgnih.gov Research has demonstrated that the bis(μ-L-tartrato)-diantimonate(III) anion, [Sb₂(L-tart)₂]²⁻, derived from this compound, exhibits differential association with optical isomers of metal complexes like bis(L-alaninate)ethylenediamine cobalt(III). core.ac.ukacs.orgnih.gov This differential association, detectable by ESI-MS, provides a rapid and sensitive method for chiral recognition, and the results often align well with those from traditional chiral ion-exchange chromatography. core.ac.ukpolyu.edu.hk

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, this compound is a key component in established spectrophotometric assays and emerging electrochemical sensing platforms.

This compound is an essential reagent in the widely used colorimetric method for the determination of orthophosphate in water and wastewater samples. epa.govsigmaaldrich.comkeikaventures.com The method, often referred to as the "molybdenum blue" method, is based on a specific sequence of chemical reactions. sigmaaldrich.comgeorgia.gov

In an acidic medium, ammonium (B1175870) molybdate (B1676688) and this compound react with orthophosphate ions to form a yellow-colored antimony-phospho-molybdate complex. epa.govnemi.gov This heteropoly acid is then reduced by ascorbic acid to produce an intensely blue-colored complex, known as molybdenum blue. epa.govsigmaaldrich.com The intensity of the blue color, measured with a spectrophotometer at a wavelength of around 660 nm or 880 nm, is directly proportional to the concentration of phosphorus in the sample. sigmaaldrich.comgeorgia.govclemson.edu This robust and sensitive method is standard practice in environmental analysis. epa.govkeikaventures.com

Typical Reagent Composition for Phosphorus Determination epa.gov

| Reagent Component | Function |

|---|---|

| Sulfuric Acid (H₂SO₄) | Provides the necessary acidic medium. |

| Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | Reacts with phosphate (B84403) to form a heteropoly acid. |

| This compound (K(SbO)C₄H₄O₆·½H₂O) | Forms a complex (antimony-phospho-molybdate) that is rapidly reduced. |

| Ascorbic Acid (C₆H₈O₆) | Reduces the complex to the intensely colored molybdenum blue. |

Electrochemical techniques, particularly anodic stripping voltammetry (ASV), offer a sensitive and cost-effective alternative for the determination of trace metals, including antimony. mdpi.comresearchgate.net In this field, this compound is used to prepare standard solutions of Sb(III) for calibration and analysis. mdpi.com

Furthermore, the development of antimony film electrodes (SbFE) has gained traction as a less toxic alternative to mercury-based electrodes for stripping analysis. ub.eduresearchgate.net These films can be prepared in situ (directly in the analysis solution) on a glassy carbon electrode. In some procedures, tartrate is added to the supporting electrolyte to complex the Sb(III) ions, preventing precipitation and ensuring a high-quality, reproducible antimony film. ub.eduresearchgate.net For example, a supporting electrolyte of saturated hydrogen potassium tartrate has been successfully used for the ASV determination of several heavy metals. researchgate.net The performance of these sensors is evaluated by their ability to produce well-defined analytical signals and achieve low detection limits for target analytes. researchgate.net

Validation and Performance Evaluation of Analytical Protocols

The reliability of any analytical method hinges on its rigorous validation and performance evaluation. For the methodologies involving this compound, key performance indicators such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision (e.g., relative standard deviation, RSD), and accuracy (e.g., recovery) are thoroughly assessed.

Protocols for antimony speciation using techniques like LC-ICP-OES have demonstrated high linearity and recoveries exceeding 90% for both Sb(III) and Sb(V), with detection limits in the low µg/L range. nih.gov Similarly, electrochemical methods using antimony film electrodes have been optimized to achieve low detection limits (e.g., 0.5–3.8 µg/L for various metals) and good repeatability. researchgate.net The standard colorimetric method for phosphorus is noted for its robustness, with studies showing that the analysis is insensitive to substantial variations in reagent concentrations, including that of this compound. tandfonline.com

Summary of Validation Data for Various Analytical Methods

| Analytical Method | Analyte(s) | Key Performance Metric | Reported Value | Reference |

|---|---|---|---|---|

| LC-ICP-OES | Sb(III), Sb(V) | LOD | 24.9 - 46.0 µg/L | nih.gov |

| LC-ICP-OES | Sb(III), Sb(V) | Recovery | >90% | nih.gov |

| HPLC-HG-AAS | Sb(III) | LOD (peak area) | 2.7 ng/cm³ | pan.pl |

| HPLC-HG-AAS | Sb(V) | LOD (peak area) | 3.2 ng/cm³ | pan.pl |

| Anodic Stripping Voltammetry (ASV) with SbFE | Cd(II), Pb(II), etc. | LOD | 0.5 - 3.8 µg/L | researchgate.net |

| ASV with Mercury Film Screen-Printed Electrode | Sb(III) | LOD | 1.27 × 10⁻⁸ M | mdpi.com |

| ASV with Mercury Film Screen-Printed Electrode | Sb(III) | Reproducibility (RSD) | 5.07% | mdpi.com |

Applications As a Reagent or Precursor in Advanced Materials and Synthesis

Precursor for Functional Inorganic Materials

The use of L-antimony potassium tartrate as a single-source precursor offers a convenient route to various inorganic materials. This approach allows for the formation of complex oxides at lower temperatures than traditional solid-state reactions and provides control over the stoichiometry and morphology of the final products.

This compound serves as an effective starting material for producing antimony oxides and mixed metal oxides through methods like thermal decomposition and hydrothermal synthesis. researchgate.netresearchgate.net The thermal decomposition of antimony potassium tartrate in air leads to the formation of different potassium antimony oxide phases, with the resulting structure being dependent on the calcination temperature. researchgate.netresearchgate.net

For instance, calcination at temperatures ranging from 300 to 800 °C produces various mixed oxides. researchgate.net Studies have shown that at 500 °C, KSbO₃ is the main crystalline phase formed, accompanied by a secondary phase identified as K₀.₅₁Sb₂.₆₇O₆.₂₆. researchgate.net Hydrothermal methods using this compound as the antimony source can also yield antimony trioxide (Sb₂O₃) with varying morphologies. researchgate.netresearchgate.net The use of a single-source precursor like this compound can be advantageous, sometimes enabling the synthesis of phases that are difficult to obtain through direct solid-state reactions of the constituent oxides. researchgate.netresearchgate.net

Table 1: Products from Thermal Decomposition of this compound

| Calcination Temperature (°C) | Primary Product(s) | Synthesis Method | Reference |

| 500 | KSbO₃, K₀.₅₁Sb₂.₆₇O₆.₂₆ | Thermal Decomposition | researchgate.net |

| Not Specified | Sb₂O₃, KSb₃O₅, KSbO₃ | Thermal Decomposition/Hydrothermal | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data.

The fundamental structural unit of this compound is the dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻, in which two antimony atoms are bridged by two tartrate ligands. wikipedia.orgresearchgate.net This chiral dimer acts as a robust building block for constructing more complex, higher-dimensional structures. researchgate.net

Researchers have synthesized a variety of complex metal antimony tartrates by reacting this compound with other metal salts. These reactions yield crystalline compounds that feature infinite layers or chains formed by linking the [Sb₂(C₄H₂O₆)₂]²⁻ dimers with additional metal ions such as Li⁺, La³⁺, Ce³⁺, or Nd³⁺. researchgate.netresearchgate.net For example, the reaction with lithium nitrate (B79036) produces KLi[Sb₂(C₄H₂O₆)₂]·4H₂O, a compound with a homochiral layered structure where the antimony tartrate dimers are linked by LiO₄ tetrahedra. researchgate.netresearchgate.net These layered materials can exhibit interesting properties, such as the ability to undergo single-crystal to single-crystal transformations upon dehydration or solvent exchange. researchgate.net

Catalytic Roles in Organic and Inorganic Synthesis

Beyond its role as a precursor, this compound and its derivatives are explored for their catalytic potential, stemming from the chiral nature of the tartrate ligand and the reactivity of the antimony center.

The inherent chirality of the tartrate ligand in this compound makes it a candidate for applications in asymmetric synthesis. The tartrate moiety can act as a chiral auxiliary, influencing the stereochemical outcome of a reaction. While specific, high-yield catalytic applications are still an area of active research, the principle has been demonstrated in related systems. Tartaric acid and its esters are well-established chiral synthons, templates, and auxiliaries in a wide array of stereoselective reactions, including aldol (B89426) condensations and cycloadditions. nih.gov The antimony tartrate complex itself is used for chiral recognition, where it can differentially associate with enantiomers of other chiral molecules, a property studied using techniques like electrospray ionization mass spectrometry. idexlab.comacs.org

Recent research has uncovered novel applications for this compound that highlight its involvement in unique reaction and stabilization mechanisms. In the field of photovoltaics, it has been employed as a multifunctional additive to stabilize wide-bandgap perovskite solar cells. nih.gov In this application, the compound is believed to coordinate with unbonded lead ions and inhibit the migration of halide ions within the perovskite crystal structure. nih.gov This dual action suppresses non-radiative recombination and light-induced phase segregation, leading to significantly improved solar cell efficiency and stability. nih.gov

Furthermore, mixed potassium antimony oxides derived from the calcination of this compound have shown catalytic activity in the decomposition of 2-propanol. researchgate.net This reaction serves as a probe for the acid-base and redox properties of the material. The catalyst derived by calcining at 500 °C, primarily KSbO₃, exhibited the highest conversion of 2-propanol, indicating a dehydrogenation reaction that involves both basic sites and the Sb(V)/Sb(III) redox couple. researchgate.net

Research into Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are crucial for technologies like lasers and optical data storage. There is growing research interest in organometallic compounds for NLO applications, and this compound has been investigated as a potential NLO material.

One study focused on growing single crystals of L-alanine (B1666807) doped with antimony potassium tartrate. springerprofessional.de The resulting crystals were found to be NLO active, and their second harmonic generation (SHG) efficiency was measured using the Kurtz powder technique. The efficiency was determined to be 0.437 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. springerprofessional.de This finding suggests that antimony potassium tartrate, when incorporated into suitable host crystals, can contribute to significant NLO properties, making such composite materials potential candidates for NLO device applications. springerprofessional.de

Table 2: NLO Properties of L-Alanine Crystal Doped with this compound

| Property | Finding | Reference |

| Crystal System | Orthorhombic | springerprofessional.de |

| Lower Cut-off Wavelength | 265 nm | springerprofessional.de |

| Second Harmonic Generation (SHG) Efficiency | 0.437 times that of KDP | springerprofessional.de |

| Photoluminescence Emission | Violet band, peak at 419.96 nm | springerprofessional.de |

This table is interactive. You can sort and filter the data.

Growth and Characterization of Optically Active Crystals

The synthesis of optically active crystals using this compound often employs solution-based methods. The slow evaporation technique is a common and effective approach for growing large, high-quality single crystals. In this method, a saturated aqueous solution of the tartrate compound is allowed to evaporate slowly at a constant temperature, leading to the gradual formation and growth of crystals. researchgate.netijaerd.org For instance, semi-organic Antimony potassium tartrate (APT) single crystals have been successfully grown from aqueous solutions at room temperature using this technique. ijaerd.org

Researchers have also explored modifying these crystals by incorporating other molecules. For example, single crystals of antimony potassium tartrate l-alanine potassium chloride have been grown by the slow evaporation solution growth technique to enhance specific properties. springerprofessional.de The growth of novel polar antimony(III) tartrates with cations like thallium (Tl+) has also been achieved by reacting antimony(III) oxide with an aqueous solution of the corresponding hydrogen tartrate, followed by recrystallization. d-nb.info

Once grown, these crystals undergo extensive characterization to determine their structural and physical properties. Standard techniques include:

Single Crystal X-ray Diffraction (XRD): This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, including lattice parameters and space group. researchgate.net For example, single crystal XRD analysis revealed that antimony potassium tartrate crystals can belong to the orthorhombic crystal system with the space group Pca21. researchgate.net In another study, antimony potassium tartrate l-alanine potassium chloride crystals were also found to crystallize in an orthorhombic system. springerprofessional.de

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline nature and phase purity of the grown material. researchgate.netspringerprofessional.de

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups and the nature of chemical bonds present in the crystal, confirming the incorporation of the constituent molecules. researchgate.netspringerprofessional.de

The crystallographic data for selected antimony tartrate-based crystals are summarized in the table below.

| Crystal Name | Crystal System | Space Group | Lattice Parameters | Source |

| Antimony Potassium Tartrate | Orthorhombic | Pca21 | Not Specified | researchgate.net |

| Antimony Potassium Tartrate L-alanine Potassium Chloride | Orthorhombic | Not Specified | Not Specified | springerprofessional.de |

| Thallium Antimony(III) Tartrate Dihydrate (TlSbT) | Tetragonal | P41 | a = 11.1265(4) Å, c = 10.3312(3) Å | d-nb.info |

| Magnesium Antimony(III) Tartrate (MgSbT) | Monoclinic | C2 | a = 14.5965(5) Å, b = 11.1265(4) Å, c = 10.3312(3) Å, β = 92.3440(10)° | d-nb.info |

Evaluation for Photonics and Opto-electronic Applications

The optically active crystals grown from this compound and its derivatives are evaluated for their potential in photonics and opto-electronics, which involves the generation, manipulation, and detection of light.

Linear and Nonlinear Optical (NLO) Properties: The optical transmission properties are fundamental for any optical material. Studies show that antimony potassium tartrate crystals are transparent in the entire visible region of the electromagnetic spectrum. researchgate.net The lower UV cut-off wavelength for antimony potassium tartrate l-alanine potassium chloride crystals was observed at 265 nm, indicating a wide transparency window. springerprofessional.de

A key area of interest is nonlinear optics, where materials interact with high-intensity light (like lasers) to change its properties, such as frequency. The second harmonic generation (SHG) test is a common method to evaluate a material's NLO efficiency. For antimony potassium tartrate l-alanine potassium chloride, the SHG conversion efficiency was found to be 0.437 times that of potassium dihydrogen phosphate (KDP), a standard NLO material. springerprofessional.de The non-linear optical test also confirmed second harmonic signal generation in pure antimony potassium tartrate crystals. ijaerd.org Thallium antimony(III) tartrate (TlSbT) crystals have been shown to allow for type I phase matching for laser wavelengths greater than or equal to 1.0103 μm, which is crucial for efficient frequency conversion. d-nb.info

Photoluminescence and Dielectric Properties: Photoluminescence (PL) studies reveal how a material emits light after absorbing photons. Antimony potassium tartrate l-alanine potassium chloride crystals exhibit a violet emission band with a strong peak centered at 419.96 nm. springerprofessional.de The dielectric properties of these crystals are also important for optoelectronic applications. The dielectric constant and dielectric loss of antimony potassium tartrate crystals have been found to decrease with an increase in frequency. ijaerd.org The high dielectric permittivity at low frequencies with very low losses makes these crystals attractive for optoelectronic and NLO applications. ijaerd.org

Applications in Perovskite Opto-electronics: More recently, antimony potassium tartrate (APTA) has been used as a multifunctional additive to stabilize wide-bandgap (WBG) perovskite films for solar cells. nih.govresearchgate.net Perovskites are a class of materials with significant potential for high-efficiency solar energy conversion. The addition of APTA to the perovskite precursor helps to coordinate with unbonded lead and inhibit halogen migration, which suppresses non-radiative recombination and phase segregation. nih.govresearchgate.net This leads to enhanced carrier lifetime and stability. The incorporation of APTA did not significantly change the perovskite's bandgap, with photoluminescence peaks remaining around 742 nm. nih.gov This application resulted in the fabrication of inverted wide-bandgap perovskite solar cells with a champion photoelectric conversion efficiency of 20.35% and improved stability. nih.govresearchgate.net

A summary of the key optical and opto-electronic properties is presented below.

| Material | Property | Finding | Application | Source |

| Antimony Potassium Tartrate (APT) | Nonlinear Optics | Confirmed Second Harmonic Generation (SHG) | Opto-electronics, NLO | ijaerd.org |

| Antimony Potassium Tartrate (APT) | Dielectric Properties | High permittivity at low frequency, low dielectric loss | Opto-electronics, NLO | ijaerd.org |

| Antimony Potassium Tartrate L-alanine Potassium Chloride | UV Cut-off Wavelength | 265 nm | Photonics | springerprofessional.de |

| Antimony Potassium Tartrate L-alanine Potassium Chloride | Photoluminescence | Violet emission peak at 419.96 nm | Opto-electronics | springerprofessional.de |

| Antimony Potassium Tartrate L-alanine Potassium Chloride | SHG Efficiency | 0.437 times that of KDP | Nonlinear Optics | springerprofessional.de |

| Thallium Antimony(III) Tartrate (TlSbT) | Nonlinear Optics | Allows Type I SHG phase matching (λ ≥ 1.0103 μm) | Nonlinear Optics | d-nb.info |

| Antimony Potassium Tartrate (APTA) Additive in Perovskite | Photoelectric Conversion Efficiency | Achieved 20.35% in WBG perovskite solar cells | Solar Cells | nih.govresearchgate.net |

Environmental Research and Biogeochemistry

Analytical Methodologies for Environmental Monitoring of Antimony Species

The accurate monitoring of antimony species in the environment is crucial for understanding their behavior and potential impact. Various analytical techniques are employed to determine the total concentration of antimony and to differentiate between its various species, such as the more toxic Sb(III) and the less toxic Sb(V) states, which are relevant to the environmental transformation of compounds like L-antimony potassium tartrate.

Several sophisticated methods are utilized for the analysis of antimony in environmental samples. researchgate.net Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) are widely used for determining total antimony concentrations. researchgate.netanalysis.rs ICP-MS is often favored due to its lower detection limits, which can be in the picogram per milliliter (pg/mL) range, and reduced spectral interferences. researchgate.net For the critical task of speciation, which involves separating and quantifying different antimony forms, hyphenated techniques are essential. High-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) is a powerful tool for separating aqueous antimony species before their detection. researchgate.netjst.go.jp

Electrochemical methods, such as stripping voltammetry, also offer sensitive means for antimony speciation. pjoes.com For instance, adsorption stripping voltammetry has been used to determine Sb(III) and Sb(V) with detection limits in the nanogram per milliliter (ng/mL) range. pjoes.com Sample preparation is a critical step and can include techniques like microwave digestion for solid samples and solid-phase extraction for aqueous samples to concentrate the analytes and remove interfering substances. researchgate.netnih.gov

Below is an interactive data table summarizing key analytical methodologies for antimony species.

| Analytical Technique | Common Application | Typical Detection Limits | Key Advantages |

| ICP-MS | Total antimony concentration | pg/mL range | High sensitivity, low interference researchgate.net |

| ICP-AES | Total antimony concentration | µg/L to mg/L range | Robust and reliable for higher concentrations nih.gov |

| HPLC-ICP-MS | Speciation of Sb(III) and Sb(V) | pg for absolute amounts | Highly selective separation and sensitive detection jst.go.jp |

| HG-AAS | Total antimony and speciation | ng/mL range | Good sensitivity, often used in conjunction with chromatography |

| Stripping Voltammetry | Speciation of Sb(III) and Sb(V) | ng/mL range | Portability, low cost, good for in-field analysis pjoes.comliverpool.ac.uk |

Studies on the Environmental Fate and Transformation of Antimony Tartrate

Once introduced into the environment, antimony compounds like this compound undergo various transformations that influence their mobility, bioavailability, and toxicity. Research in this area explores the complex interactions of antimony within environmental systems.

The biogeochemical cycling of antimony is influenced by both natural and human activities. nih.gov In soils and aquatic environments, the mobility and fate of antimony are largely controlled by its chemical speciation and interactions with solid phases like manganese and iron oxyhydroxides. rsc.org Antimony can be retained in soil through adsorption to clay minerals and oxides. cdc.gov The trivalent form, Sb(III), is generally less mobile than the pentavalent form, Sb(V). The aging of antimony in soil can lead to a decrease in its mobility and bioavailability over time. nih.gov In aquatic systems, Sb(V) is the dominant form under oxic conditions, typically as the hexahydroxoantimonate ion [Sb(OH)6]-, while Sb(III) is more prevalent in anoxic environments as Sb(OH)3. nih.gov

Microorganisms play a significant role in the transformation of antimony in the environment. nih.gov Various bacteria have been identified that can oxidize the more toxic Sb(III) to the less toxic Sb(V), a process that can contribute to the bioremediation of antimony contamination. researchgate.net Conversely, some microorganisms can reduce Sb(V) to Sb(III) under anaerobic conditions. nih.govbohrium.com